1-Amino-5-bromo-2,2-dimethylindane
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Overview
Description
1-Amino-5-bromo-2,2-dimethylindane is an organic compound with the molecular formula C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol This compound is characterized by the presence of an amino group and a bromine atom attached to a dimethylindane skeleton
Preparation Methods
The synthesis of 1-Amino-5-bromo-2,2-dimethylindane typically involves multi-step organic reactions. One common method is the bromination of 2,2-dimethylindane followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-5-bromo-2,2-dimethylindane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-5-bromo-2,2-dimethylindane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-5-bromo-2,2-dimethylindane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-Amino-5-bromo-2,2-dimethylindane include:
1-Amino-2,2-dimethylindane: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2,2-dimethylindane:
1-Amino-5-chloro-2,2-dimethylindane: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3 |
InChI Key |
XKCJHQVXVWDKME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1N)C=CC(=C2)Br)C |
Origin of Product |
United States |
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